molecular formula C18H25N5O B11342236 4-butyl-N-[4-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide

4-butyl-N-[4-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide

Cat. No.: B11342236
M. Wt: 327.4 g/mol
InChI Key: YCEGIPJKGWMKRD-UHFFFAOYSA-N
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Description

4-BUTYL-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CYCLOHEXANE-1-CARBOXAMIDE is a synthetic organic compound that features a cyclohexane carboxamide core with a butyl group and a tetrazole-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTYL-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.

    Attachment to the Phenyl Ring: The tetrazole is then attached to a phenyl ring through a substitution reaction.

    Formation of the Cyclohexane Carboxamide Core: The cyclohexane carboxamide core is synthesized separately, often starting from cyclohexanone, which is converted to the corresponding carboxylic acid and then to the carboxamide.

    Coupling of the Components: The final step involves coupling the tetrazole-substituted phenyl ring with the cyclohexane carboxamide core, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-BUTYL-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The butyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: 4-BUTYL-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CYCLOHEXANE-1-CARBOXYLIC ACID.

    Reduction: 4-BUTYL-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CYCLOHEXANE-1-AMINE.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-BUTYL-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CYCLOHEXANE-1-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s structural properties make it suitable for use in the development of new materials with specific mechanical or chemical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-BUTYL-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CYCLOHEXANE-1-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The tetrazole ring can mimic the carboxylate group, allowing the compound to interact with biological targets that recognize carboxylates.

Comparison with Similar Compounds

Similar Compounds

    4-BUTYL-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CYCLOHEXANE-1-CARBOXYLIC ACID: Similar structure but with a carboxylic acid group instead of a carboxamide.

    4-BUTYL-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CYCLOHEXANE-1-AMINE: Similar structure but with an amine group instead of a carboxamide.

Uniqueness

The uniqueness of 4-BUTYL-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CYCLOHEXANE-1-CARBOXAMIDE lies in its combination of a tetrazole-substituted phenyl ring and a cyclohexane carboxamide core, which imparts specific chemical and biological properties that can be exploited in various applications.

Properties

Molecular Formula

C18H25N5O

Molecular Weight

327.4 g/mol

IUPAC Name

4-butyl-N-[4-(tetrazol-1-yl)phenyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C18H25N5O/c1-2-3-4-14-5-7-15(8-6-14)18(24)20-16-9-11-17(12-10-16)23-13-19-21-22-23/h9-15H,2-8H2,1H3,(H,20,24)

InChI Key

YCEGIPJKGWMKRD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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